molecular formula C11H21NO3 B8131701 tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate

Cat. No.: B8131701
M. Wt: 215.29 g/mol
InChI Key: UYJVGPICOQDHIC-LDYMZIIASA-N
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Description

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is a carbamate-protected amine derivative featuring a cyclopentane ring substituted with hydroxyl and methyl groups at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules, such as protease inhibitors or kinase modulators .

For example, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 1290191-64-8) is synthesized through stereoselective amination and Boc protection .

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxy-3-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJVGPICOQDHIC-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,3R)-3-hydroxy-3-methylcyclopentylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of flow microreactors has been shown to be more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Stereochemical Variants

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Stereochemistry Key Properties/Applications References
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate 610302-03-9 C₁₁H₂₁NO₃ 215.29 -OH at C3 (1R,3R) Intermediate for chiral molecules
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate 1290191-64-8 C₁₁H₂₁NO₃ 215.29 -OH at C3 (1R,3S) Stereoisomer used in drug design
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate 225641-84-9 C₁₁H₂₁NO₃ 215.29 -OH at C3 (1S,3R) Bioactive scaffold modifier

Key Insight : Stereochemistry significantly impacts biological activity and synthetic utility. For instance, the (1R,3R) configuration may confer distinct binding affinities compared to (1R,3S) isomers in receptor-targeted therapies .

Substituent Modifications

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences Applications References
tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate - C₁₂H₂₃NO₃ 229.32 -OH and -CH₃ at C3 Enhanced steric bulk Potential kinase inhibitor intermediate
tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate 884006-56-8 C₁₁H₂₁NO₃ 215.29 -CH₂OH at C3 Increased hydrophilicity Solubility-enhancing modifier
tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate 1821739-64-3 C₁₁H₂₂N₂O₂ 214.31 -NHCH₃ at C3 Amine functionality for conjugation Prodrug synthesis

Ring Size and Functionalization

Compound Name CAS Number Molecular Formula Molecular Weight Ring Structure Similarity Score* Key Features References
tert-Butyl (3-hydroxycyclohexyl)carbamate - C₁₂H₂₃NO₃ 229.32 Cyclohexane 0.98 Larger ring, altered conformation
tert-Butyl (3-(prop-2-yn-1-yl)cyclopentyl)carbamate - C₁₃H₂₁NO₃ 243.31 Cyclopentane - Alkyne handle for click chemistry

Key Insight : Cyclohexane analogs exhibit lower conformational rigidity, which may reduce target selectivity compared to cyclopentane derivatives .

Data Tables

Table 1: Structural and Physical Properties

Property This compound tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate tert-Butyl (3-hydroxycyclohexyl)carbamate
Molecular Weight 229.32 215.29 229.32
CAS Number - 610302-03-9 -
Key Substituent -OH, -CH₃ at C3 -OH at C3 -OH at C3
Ring Size Cyclopentane Cyclopentane Cyclohexane
Synthetic Application Drug intermediate Chiral scaffold Conformational studies

Biological Activity

Tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is a carbamate derivative with potential biological activity, particularly in the context of neuroprotection and therapeutic applications. This compound has garnered interest due to its structural characteristics and the implications they have for biological interactions. This article explores its biological activity, relevant case studies, and detailed research findings.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 1352343-66-8
  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study highlighted that derivatives with similar structures can inhibit amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer’s disease pathology. The inhibition of Aβ aggregation can reduce oxidative stress and inflammation in neuronal cells, thus protecting against neurodegeneration .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionInhibition of Aβ aggregation; reduced cell death
Enzyme InhibitionModerate inhibition of acetylcholinesterase
CytotoxicityNon-cytotoxic at therapeutic concentrations

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in the breakdown of neurotransmitters and the formation of amyloid plaques respectively .
  • Antioxidant Activity : Compounds in this class may exhibit antioxidant properties, thereby reducing oxidative stress within neural tissues .

Study on Neuroprotection

A notable study investigated the effects of a related compound on astrocytes exposed to Aβ 1-42. The results demonstrated that treatment with the compound led to a significant increase in cell viability compared to untreated controls. Specifically, cell viability improved from 43.78% (in Aβ-treated cells) to 62.98% when co-treated with the compound, suggesting protective effects against Aβ-induced toxicity .

Efficacy in Animal Models

In vivo studies have indicated that compounds similar to this compound can modulate cognitive deficits induced by neurotoxic agents like scopolamine in rodent models. The treated groups showed reduced levels of Aβ and improved cognitive performance compared to control groups .

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